molecular formula C27H23ClN2O2S B2803277 8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223948-43-3

8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No. B2803277
CAS RN: 1223948-43-3
M. Wt: 475
InChI Key: BBSFLEJJFUNONW-UHFFFAOYSA-N
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Description

The compound “8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a quinoline ring, which is a type of heterocyclic aromatic organic compound . It also contains a thieno ring, which is a sulfur-containing heterocycle . The molecule also has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen, sulfur, and oxygen in the heterocyclic rings would contribute to the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing quinoline rings are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings would likely make it relatively stable, while the various functional groups could make it reactive under certain conditions .

Scientific Research Applications

Microwave-Assisted Synthesis

The development of substituted thieno[2,3-b]quinolines, including variants related to the specified compound, has been facilitated by an efficient microwave-assisted synthesis under solvent-free conditions. This method involves a simple one-pot reaction yielding thienoquinolin-2-ylethanone derivatives, demonstrating a novel approach to synthesizing these complex molecules (Nandeshwarappa et al., 2005).

Electrophilic Substitution Reactions

Research on thiazoloquinolines, which share a core structure with the specified compound, has shown the possibility of various electrophilic substitution reactions. These studies provide insights into the chemical behavior and potential modifications of thienoquinolines for diverse applications, including medicinal chemistry (Aleksandrov et al., 2019).

Synthesis and Properties of Thienoquinolines

The synthesis and chemical properties of thieno[3,2-c]quinolines from arylamine derivatives have been extensively reviewed, outlining various methods for creating these compounds and their subsequent reactions. This body of work provides a comprehensive overview of the chemical versatility and potential application areas for thienoquinolines (Abu‐Hashem et al., 2021).

Potential Novel Pesticide Compound

A novel compound with a chloro-substituted quinoline moiety, similar in structure to the specified chemical, demonstrated significant pesticide potency. This research indicates the potential agricultural applications of thienoquinolines as herbicidal and fungicidal agents (Deng et al., 2021).

properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O2S/c1-2-17-7-9-18(10-8-17)24-22-16-30-23-12-11-19(28)15-21(23)25(22)33-26(24)27(31)29-13-3-5-20-6-4-14-32-20/h4,6-12,14-16H,2-3,5,13H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSFLEJJFUNONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide

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